Enhanced Hydrophilicity vs. Mono-Hydroxymethyl Analogs
The presence of two primary alcohol groups in CAS 1016233-08-1 results in significantly greater hydrophilicity compared to the commonly used mono-hydroxymethyl analog, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (CAS 142253-56-3). The target compound exhibits a calculated XLogP3 of -0.4, while the mono-hydroxymethyl analog has a reported LogP of 0.78–0.85 [1]. This represents a decrease in lipophilicity exceeding one log unit, corresponding to an approximately tenfold difference in octanol-water partition coefficient. The topological polar surface area (tPSA) also increases from 49.8 Ų to 70.0 Ų, a 41% relative increase [1]. These differences are not marginal; they are large enough to meaningfully influence aqueous solubility and membrane permeability predictions in drug discovery programs [2].
| Evidence Dimension | Lipophilicity and Polar Surface Area |
|---|---|
| Target Compound Data | XLogP3 = -0.4; tPSA = 70.0 Ų |
| Comparator Or Baseline | tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate (CAS 142253-56-3); LogP = 0.78–0.85; tPSA = 49.8 Ų |
| Quantified Difference | ΔLogP ≈ -1.2 (target more hydrophilic); ΔtPSA = +20.2 Ų (+41%) |
| Conditions | Calculated physicochemical properties from authoritative database entries |
Why This Matters
This logP difference translates to an order-of-magnitude lower predicted membrane permeability, making CAS 1016233-08-1 the rational choice when increased aqueous solubility or reduced passive diffusion is required, or conversely, a poor choice when high permeability is needed.
- [1] Kuujia. Cas no 1016233-08-1 (Tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate). View Source
- [2] Chemspace. CSSB00010414002: tert-Butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate. View Source
